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Compound of Interest

Compound Name:
(R)-3,3-Difluoro-

cyclopentanemethanol

Cat. No.: B1404973 Get Quote

An In-Depth Technical Guide to (R)-3,3-Difluoro-cyclopentanemethanol: Structure,

Stereochemistry, and Synthetic Strategies for Drug Discovery

Introduction
(R)-3,3-Difluoro-cyclopentanemethanol is a chiral fluorinated building block of significant

interest to researchers and scientists in the field of drug development. The incorporation of

fluorine atoms into metabolically susceptible positions of drug candidates is a widely employed

strategy to enhance their pharmacokinetic profiles. The gem-difluoro group in this molecule can

act as a bioisostere for a carbonyl group or other functionalities, and its presence on a

cyclopentane ring provides a rigid scaffold that can be beneficial for optimizing ligand-receptor

interactions. The chiral carbinol center offers a specific three-dimensional orientation for further

chemical elaboration, making this a valuable synthon for the synthesis of complex and

stereochemically defined pharmaceutical agents. This guide provides a comprehensive

overview of the chemical structure, stereochemistry, a proposed stereoselective synthesis, and

the applications of (R)-3,3-Difluoro-cyclopentanemethanol in medicinal chemistry.

Nomenclature and Physicochemical Properties
The fundamental properties of (R)-3,3-Difluoro-cyclopentanemethanol are summarized in

the table below. It is important to note that while the CAS number is specific to the (R)-

enantiomer, some of the physical properties reported in the literature may pertain to the
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racemic mixture. The physical properties of the two enantiomers are expected to be identical,

with the exception of the sign of their optical rotation.

Property Value Reference(s)

IUPAC Name
(R)-(3,3-

difluorocyclopentyl)methanol
[1]

CAS Number 1407997-85-6 [1]

Molecular Formula C₆H₁₀F₂O [1]

Molecular Weight 136.14 g/mol [1]

Appearance
Not specified; likely a liquid at

room temp.

Density
1.15 g/mL (for the racemic

mixture)
[2]

Storage Temperature
Under inert gas (nitrogen or

Argon) at 2-8°C
[2]

Chemical Structure and Stereochemistry
The chemical structure of (R)-3,3-Difluoro-cyclopentanemethanol consists of a five-

membered cyclopentane ring geminally substituted with two fluorine atoms at the C3 position. A

hydroxymethyl group is attached to the C1 position, which is the stereogenic center of the

molecule.

Determining the (R) Configuration: The Cahn-Ingold-
Prelog Rules
The absolute configuration of the chiral center at C1 is designated as (R) according to the

Cahn-Ingold-Prelog (CIP) priority rules. This assignment is determined by the following steps:

Identify the Chiral Center: The chiral center is the carbon atom bonded to four different

substituents: the hydroxymethyl group (-CH₂OH), a hydrogen atom (-H), and two different

paths around the cyclopentane ring.
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Assign Priorities to the Substituents: Priorities are assigned based on the atomic number of

the atoms directly attached to the chiral center. Higher atomic numbers receive higher

priority.

Priority 1: The oxygen atom of the hydroxymethyl group (-CH₂OH) has the highest atomic

number (8) of the atoms directly bonded to the substituents of C1, so the -CH₂OH group is

assigned the highest priority.

Priority 2 & 3: The other two substituents attached to the chiral center are carbon atoms of

the cyclopentane ring (C2 and C5). To break this tie, we move to the next atoms along

each path. The C2 path leads to the C3 carbon, which is bonded to two fluorine atoms.

The C5 path leads to the C4 carbon, which is bonded to two hydrogen atoms. Since

fluorine has a higher atomic number than hydrogen, the path towards the difluorinated

carbon (C1 -> C2 -> C3(F,F)) takes priority over the other path (C1 -> C5 -> C4(H,H)).

Therefore, the C2-containing portion of the ring is priority 2, and the C5-containing portion

is priority 3.

Priority 4: The hydrogen atom directly attached to the chiral center has the lowest atomic

number (1) and is therefore assigned the lowest priority.

Orient the Molecule: The molecule is oriented in three-dimensional space so that the lowest

priority group (the hydrogen atom) is pointing away from the viewer.

Determine the Direction of Decreasing Priority: With the lowest priority group in the back, the

direction of the sequence from priority 1 to 2 to 3 is traced. In this case, the sequence from -

CH₂OH (1) to the C2 path (2) to the C5 path (3) proceeds in a clockwise direction.

Therefore, the absolute configuration of the stereocenter is designated as (R).

Stereoselective Synthesis
A robust and reliable method for the synthesis of (R)-3,3-Difluoro-cyclopentanemethanol in
high enantiomeric purity is crucial for its application in drug discovery. A logical and field-proven

approach involves the asymmetric reduction of the prochiral ketone, 3,3-

difluorocyclopentanone. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral

oxazaborolidine catalyst, is a well-established and highly effective method for the

enantioselective reduction of ketones to alcohols.
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The proposed synthetic workflow is as follows:

Synthesis of 3,3-Difluorocyclopentanone

Asymmetric Reduction

Diethyl 2,2-difluoroadipate

Intramolecular Dieckmann Condensation

β-keto ester

Hydrolysis and Decarboxylation

3,3-Difluorocyclopentanone

Corey-Bakshi-Shibata (CBS) Reduction

Asymmetric Reduction Step

(R)-3,3-Difluoro-cyclopentanemethanol

Click to download full resolution via product page

Caption: Proposed synthetic workflow for (R)-3,3-Difluoro-cyclopentanemethanol.
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Experimental Protocol: Asymmetric Reduction of 3,3-
Difluorocyclopentanone
This protocol is a generalized procedure based on the well-established Corey-Bakshi-Shibata

reduction methodology.

Materials:

3,3-Difluorocyclopentanone

(R)-2-Methyl-CBS-oxazaborolidine (as a solution in toluene)

Borane-dimethyl sulfide complex (BMS)

Anhydrous tetrahydrofuran (THF)

Methanol

Saturated aqueous ammonium chloride (NH₄Cl)

Ethyl acetate

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic

stir bar, a thermometer, an addition funnel, and a nitrogen inlet is charged with a solution of

(R)-2-Methyl-CBS-oxazaborolidine (typically 5-10 mol%) in anhydrous THF. The solution is

cooled to 0 °C under a nitrogen atmosphere.

Addition of Reducing Agent: Borane-dimethyl sulfide complex (BMS, approximately 0.6-1.0

equivalents) is slowly added to the catalyst solution via the addition funnel, maintaining the

temperature below 5 °C. The mixture is stirred at this temperature for 10-15 minutes. The

rationale for this step is the in-situ formation of the active chiral borane reagent.

Substrate Addition: A solution of 3,3-difluorocyclopentanone (1.0 equivalent) in anhydrous

THF is added dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the
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internal temperature remains below 5 °C. The slow addition is critical to maintain high

enantioselectivity.

Reaction Monitoring: The reaction is stirred at 0-5 °C and monitored by thin-layer

chromatography (TLC) or gas chromatography (GC) until the starting material is consumed

(typically 1-4 hours).

Quenching: The reaction is carefully quenched by the slow, dropwise addition of methanol at

0 °C. This step is necessary to decompose any excess borane reagent. The mixture is then

allowed to warm to room temperature and stirred for an additional 30 minutes.

Workup: The reaction mixture is poured into a saturated aqueous solution of ammonium

chloride and extracted with ethyl acetate. The combined organic layers are washed with

brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced

pressure.

Purification: The crude product is purified by flash column chromatography on silica gel to

afford (R)-3,3-Difluoro-cyclopentanemethanol as a pure compound.

Applications in Drug Discovery
The unique structural features of (R)-3,3-Difluoro-cyclopentanemethanol make it a valuable

building block in medicinal chemistry for several reasons:

Metabolic Stability: The gem-difluoro group is a bioisostere of a carbonyl or a methylene

group. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond,

making the difluorinated position resistant to metabolic oxidation by cytochrome P450

enzymes.[3][4] This can lead to an increased half-life and improved oral bioavailability of

drug candidates.[5]

Modulation of Physicochemical Properties: The high electronegativity of fluorine can

influence the acidity or basicity of nearby functional groups, which can be crucial for

optimizing drug-target interactions and solubility. The gem-difluoro group can also alter the

lipophilicity of a molecule, affecting its ability to cross cell membranes.[1]

Conformational Rigidity: The cyclopentane ring provides a more rigid scaffold compared to

an acyclic chain. This conformational constraint can reduce the entropic penalty upon
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binding to a biological target, potentially leading to higher binding affinity.

Stereospecific Interactions: The chiral center at the carbinol group allows for the introduction

of substituents in a well-defined three-dimensional orientation. This is critical for optimizing

interactions with chiral biological targets such as enzymes and receptors, where

stereochemistry often plays a decisive role in biological activity.

Handling and Safety
While a specific, detailed safety data sheet (SDS) for the (R)-enantiomer is not readily

available, general precautions for handling fluorinated organic compounds should be observed.

Based on SDS information for related compounds, the following handling guidelines are

recommended:

Personal Protective Equipment: Wear appropriate personal protective equipment (PPE),

including safety glasses, chemical-resistant gloves, and a lab coat.[6]

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume

hood, to avoid inhalation of any vapors.

Storage: Store in a tightly sealed container in a cool, dry place, away from heat and ignition

sources.

Disposal: Dispose of the compound and any contaminated materials in accordance with

local, state, and federal regulations for hazardous waste.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC12321283/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12321283/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12321283/
https://www.bldpharm.com/products/883731-63-3.html
https://sds.fluorochem.co.uk/eng/sds_F395316_en.pdf
https://www.tcichemicals.com/KR/ko/documentSearch/productSDSSearchDoc?productCode=D6473&langSelector=en&selectedCountry=KR
https://www.benchchem.com/product/b1404973#r-3-3-difluoro-cyclopentanemethanol-chemical-structure-and-stereochemistry
https://www.benchchem.com/product/b1404973#r-3-3-difluoro-cyclopentanemethanol-chemical-structure-and-stereochemistry
https://www.benchchem.com/product/b1404973#r-3-3-difluoro-cyclopentanemethanol-chemical-structure-and-stereochemistry
https://www.benchchem.com/product/b1404973#r-3-3-difluoro-cyclopentanemethanol-chemical-structure-and-stereochemistry
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1404973?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1404973?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

